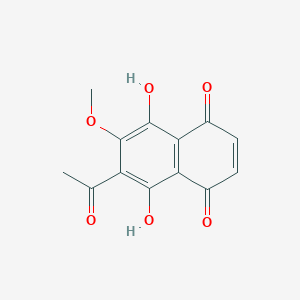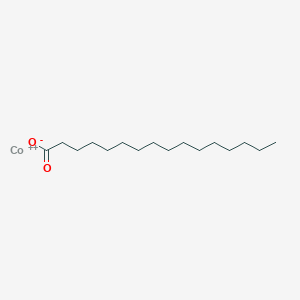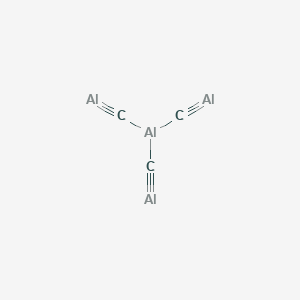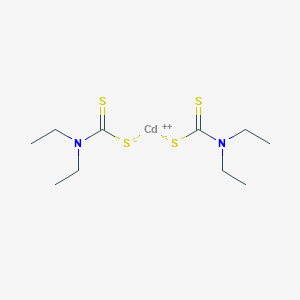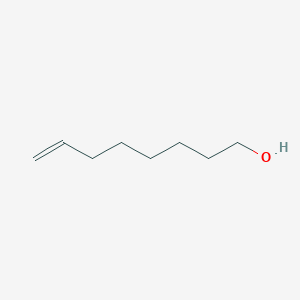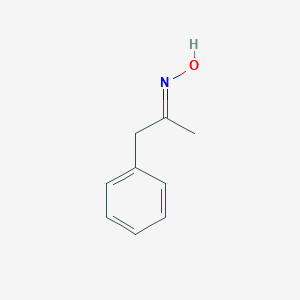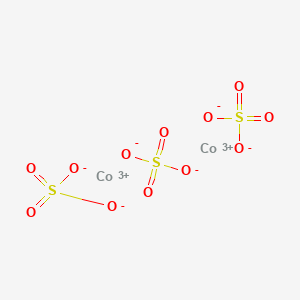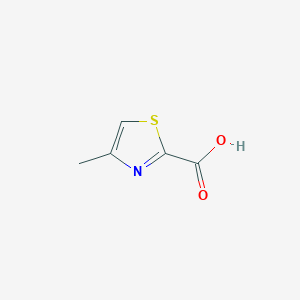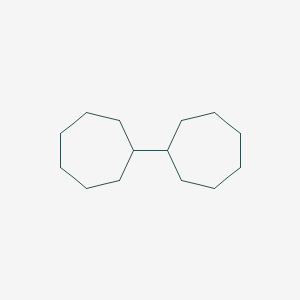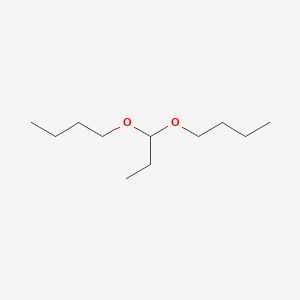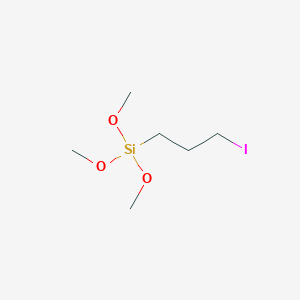![molecular formula Pb[TixZr1-x]O3<br>O5PbTiZ B082051 锆钛酸铅 CAS No. 12626-81-2](/img/structure/B82051.png)
锆钛酸铅
描述
Lead titanium zirconium oxide, also known as PZT, is a ceramic perovskite material that exhibits a marked piezoelectric effect . This means that the compound changes shape when an electric field is applied . It is composed of the two chemical elements lead and zirconium combined with the chemical compound titanate . The chemical formula for PZT can be written as Pb [ZrxTi1−x]O3 .
Synthesis Analysis
PZT is typically synthesized through a high-temperature solid-state reaction method . The raw materials, lead oxide (PbO), zirconium oxide (ZrO2), and titanium dioxide (TiO2), are mixed in specific ratios and heated to high temperatures . The resulting product is then cooled, ground, and often sintered to produce the finished PZT ceramic .
Molecular Structure Analysis
The molecular structure of PZT is influenced by the ratio of zirconium (Zr) to titanium (Ti) ions in the compound . This ratio, denoted by ‘x’ in the chemical formula Pb [ZrxTi1−x]O3, profoundly influences the properties of the PZT material, enabling it to be finely tuned for different applications .
Chemical Reactions Analysis
The chemical reactions involving PZT are complex and depend on the specific conditions. For instance, when TiO2 enters the atmosphere of the detected gas, oxygen ions adsorbed on the surface and molecules of the detected gas begin to participate in redox reactions .
Physical And Chemical Properties Analysis
PZT is renowned for its unique piezoelectric properties, which allow it to convert mechanical stress into electrical charges and vice versa . The relative permittivity of PZT can range from 300 to 20000, depending upon orientation and doping .
科学研究应用
Piezoelectric Applications
PZT exhibits excellent piezoelectric properties . This makes it suitable for use in a variety of applications that require the conversion of mechanical energy into electrical energy and vice versa. These include piezo actuators, which can be found in a variety of devices from inkjet printers to medical equipment .
Energy Collection and Conversion
PZT’s ability to convert mechanical energy into electrical energy has led to its use in energy harvesting applications . This can include anything from capturing the energy of footfalls on a sidewalk to harnessing the vibrations of machinery for power .
Vibration Control
PZT can also be used in vibration control applications . By converting the mechanical energy of the vibrations into electrical energy, PZT can help to dampen unwanted vibrations, improving the performance and lifespan of various mechanical systems .
Memory Chips
PZT’s ferroelectric properties make it an excellent material for use in non-volatile memory chips . These chips can retain information even when power is lost, making them an important component in a variety of electronic devices .
Displays
PZT is used in some types of displays due to its piezoelectric properties . For example, it can be used to control the movement of liquid crystals in some types of LCD screens .
Measurement of Soil Properties
PZT has been used in the measurement of soil properties . Its ability to generate an electrical signal in response to mechanical stress makes it useful for measuring parameters like soil compaction and moisture content .
Artificial Intelligence
There is ongoing research into the use of PZT in artificial intelligence applications . While this is a relatively new field of study, it’s thought that PZT’s unique properties could make it a key component in future AI systems .
作用机制
Target of Action
The primary targets of PZT are the ferroelectric nanodomains within the material . These nanodomains have various polarization orientations and play a crucial role in the piezoelectric properties of PZT .
Mode of Action
PZT exhibits a marked piezoelectric effect , which means that the compound changes shape when an electric field is applied . This change in shape is due to the significant displacement of central metal ions when a mechanical force is applied . The high piezoelectric response is driven by the polarization rotation of nanodomains induced by an external electric field .
Biochemical Pathways
Its piezoelectric properties can be harnessed in various applications, such as sensors and actuators , which can indirectly influence biological systems.
Result of Action
The primary result of PZT’s action is the generation of an electric charge in response to mechanical stress, a property known as the piezoelectric effect . This property is harnessed in various applications, such as ultrasonic transducers and piezoelectric resonators .
Action Environment
The action, efficacy, and stability of PZT can be influenced by environmental factors. For instance, the piezoelectric properties of PZT are most pronounced in the morphotropic phase boundary (MPB) region of its temperature-composition phase diagram . Additionally, the presence of niobium in potassium sodium niobate (KNN), a potential alternative to PZT, has been shown to have a greater environmental impact, particularly during the raw material extraction and processing stages .
未来方向
There has been a large push towards finding alternatives to PZT due to legislations in many countries restricting the use of lead alloys and compounds in commercial products . Moreover, recent research has shown that using a safe solvent for the preparation of PZT can result in an enhancement of the electrical and piezoelectric properties .
属性
IUPAC Name |
lead(2+);oxygen(2-);titanium(4+);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.Pb.Ti.Zr/q5*-2;+2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGPZNIAWCZYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zr+4].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5PbTiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893914 | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as piezoelectric crystals; [Hawley] | |
| Record name | Lead zirconate titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead titanium zirconium oxide | |
CAS RN |
12626-81-2 | |
| Record name | Lead titanate zirconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead titanium zirconium oxide (Pb(Ti,Zr)O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead titanium zirconium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

